2,3-dihydro-1H-indene-1,7-diol
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Overview
Description
2,3-Dihydro-1H-indene-1,7-diol is an organic compound with the molecular formula C9H10O2 It is a derivative of indane, a bicyclic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the indane structure, making it a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,7-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 2,3-dihydroindene, which can then be hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Additionally, the hydroxylation step can be carried out using various oxidizing agents to introduce the hydroxyl groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent hydrocarbon, indane.
Substitution: Formation of halogenated indane derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Indane: The parent hydrocarbon, lacking hydroxyl groups.
1,2-Indandiol: Another diol derivative of indane, with hydroxyl groups at different positions.
Indanone: A ketone derivative of indane, with a carbonyl group instead of hydroxyl groups.
Uniqueness
2,3-Dihydro-1H-indene-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to other indane derivatives. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
38005-83-3 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-1,7-diol |
InChI |
InChI=1S/C9H10O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,10-11H,4-5H2 |
InChI Key |
LOAOFROQFAJMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C(=CC=C2)O |
Origin of Product |
United States |
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